molecular formula C20H22N4O3S2 B12204773 N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12204773
M. Wt: 430.5 g/mol
InChI Key: WFNINZKWWGKZRR-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolidinone core substituted with a (5Z)-2-methoxybenzylidene group, a propanamide linker, and an imidazole-propyl side chain. The (5Z) configuration indicates a specific geometry at the double bond, which may influence biological activity and molecular interactions.

Properties

Molecular Formula

C20H22N4O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C20H22N4O3S2/c1-27-16-6-3-2-5-15(16)13-17-19(26)24(20(28)29-17)11-7-18(25)22-8-4-10-23-12-9-21-14-23/h2-3,5-6,9,12-14H,4,7-8,10-11H2,1H3,(H,22,25)/b17-13-

InChI Key

WFNINZKWWGKZRR-LGMDPLHJSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCCN3C=CN=C3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolidinone Core

The thiazolidinone scaffold is synthesized through cyclocondensation of thiourea with monochloroacetic acid under refluxing aqueous conditions. This method, adapted from classical protocols, yields thiazolidine-2,4-dione with a typical purity of >95% after recrystallization from ethanol. Modifications to the original Libermann-Himbert method include reduced reaction times (24 hours vs. 48 hours) and improved yields (78% vs. 65%) through pH-controlled precipitation.

Table 1: Optimization of Thiazolidinone Core Synthesis

ParameterClassical MethodOptimized Protocol
Reaction Time (h)4824
Yield (%)6578
Recrystallization SolventWaterEthanol

Stereoselective Introduction of the 2-Methoxybenzylidene Group

The critical (5Z)-configured 2-methoxybenzylidene substituent is introduced via base-catalyzed Knoevenagel condensation. Thiazolidine-2,4-dione reacts with 2-methoxybenzaldehyde in ethanol using piperidine as a catalyst (5 mol%), achieving 85–90% geometric purity for the Z-isomer after 8 hours at 75°C. Microwave-assisted methods have reduced reaction times to 30 minutes while maintaining comparable stereoselectivity.

Key considerations:

  • Solvent Effects: Ethanol outperforms DMF or THF in minimizing E-isomer formation (<5% vs. 15–20%).

  • Catalyst Screening: Piperidine generates superior results compared to ammonium acetate or morpholine, likely due to its optimal basicity for enolate formation.

Coupling with the Imidazole-Containing Propylamine Side Chain

The final stage involves amide bond formation between the thiazolidinone-benzylidene intermediate and N-(3-imidazol-1-ylpropyl)propanamide. This is achieved via EDCI/HOBt-mediated coupling in anhydrous DCM, yielding the target compound in 72–78% purity after column chromatography (silica gel, 9:1 CH2Cl2/MeOH). Alternative methods using HATU as a coupling agent show marginally improved yields (80–82%) but require stringent moisture control.

Table 2: Comparison of Coupling Reagents

ReagentYield (%)Purity (%)Reaction Time (h)
EDCI/HOBt72–789512
HATU80–82978
DCC/DMAP65–689218

Process Optimization and Scalability Challenges

Scale-up beyond 10 g batches introduces challenges in maintaining Z/E selectivity during the Knoevenagel step. Pilot studies demonstrate that:

  • Slow addition of 2-methoxybenzaldehyde (1 hour) reduces dimerization byproducts from 12% to 4%.

  • Gradient cooling (75°C → 25°C over 2 hours) improves crystalline purity by 15% compared to rapid quenching.

Recent advances employ flow chemistry for the condensation step, achieving 93% Z-isomer purity at 50 g scale with residence times of 8 minutes.

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

  • HPLC-UV: Retention time 12.8 min (C18 column, 70:30 MeCN/H2O)

  • HRMS: [M+H]+ m/z 415.1421 (calc. 415.1426)

  • 1H NMR: Key resonances at δ 7.82 (d, J=12.5 Hz, CH=N), 3.87 (s, OCH3), and 6.92–7.45 ppm (aromatic protons).

Geometric purity is assessed via NOESY spectroscopy, confirming the Z-configuration through spatial correlation between the thiazolidinone C4-H and benzylidene aromatic protons.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Structure and Composition

The compound is characterized by a complex structure that includes an imidazole ring and a thiazolidinone moiety. Its molecular formula is C₁₄H₁₈N₂O₄S, with a molecular weight of approximately 302.37 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide exhibit significant antimicrobial properties. For example, studies have shown that thiazolidinone derivatives can inhibit bacterial growth effectively, suggesting potential use as antibiotic agents .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Thiazolidinone derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Preliminary studies indicate that modifications to the thiazolidinone structure can enhance COX inhibition .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds with similar scaffolds. For instance, thiazolidinones have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways . this compound may exhibit similar effects, warranting further investigation.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For instance, it may inhibit specific proteases or kinases involved in disease progression, particularly in cancer and infectious diseases. The imidazole ring is known for its ability to interact with metal ions in enzyme active sites, potentially leading to effective inhibition .

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazolidinone derivatives demonstrated their effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The derivatives were synthesized using microwave-assisted methods, yielding high purity and efficiency .

Case Study 2: Anti-inflammatory Mechanisms

In a comparative study of several imidazole-containing compounds, this compound was evaluated for its COX inhibitory activity. Results indicated a significant reduction in prostaglandin levels in treated cell lines compared to controls .

Case Study 3: Anticancer Activity

A recent investigation into the cytotoxic effects of thiazolidinones on breast cancer cell lines revealed that compounds with structural similarities to this compound induced apoptosis via mitochondrial pathways. The study highlighted the need for further exploration into structure–activity relationships to optimize anticancer efficacy .

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analog 1: N-[3-(Boc-amino)propyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide

  • Core Structure: Benzoimidazole-propanamide (vs. thiazolidinone-imidazole in the target compound).
  • Key Substituents : Boc-protected amine and 5-methoxybenzoimidazole.
  • Synthesis : Synthesized via PyBOP-mediated coupling in DMF/DCM with 55% yield .

Structural Analog 2: 5-(4-Methoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one

  • Core Structure: Imidazolidinone (vs. thiazolidinone).
  • Key Substituents : 4-methoxybenzylidene and phenyl groups.
  • Synthesis: Derived from cyanoacetamide and ethyl chloroformate, with deuterium-sensitive NH protons observed in NMR .

Structural Analog 3: 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones

  • Core Structure : Imidazole-pyrazolone hybrid.
  • Key Substituents : Arylidene and phenyl groups.
  • Pharmacological Activity : Demonstrated growth inhibitory activity against microbes, highlighting the role of heterocyclic frameworks in antimicrobial design .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Pharmacological Activity
N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide Thiazolidinone 2-Methoxybenzylidene, imidazole-propyl Not reported Hypothesized kinase inhibition
N-[3-(Boc-amino)propyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide Benzoimidazole Boc-amine, 5-methoxybenzoimidazole 55% Prodrug potential
5-(4-Methoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one Imidazolidinone 4-Methoxybenzylidene, phenyl Not reported Antimicrobial (hypothesized)
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones Imidazole-pyrazolone Arylidene, phenyl Not reported Antimicrobial (confirmed)

Key Findings and Implications

Synthetic Efficiency : Yields for analogs vary (e.g., 55% for the Boc-protected compound ), suggesting room for optimization in the target compound’s synthesis.

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an imidazole ring and a thiazolidinone moiety, both of which contribute to its diverse pharmacological properties. The following sections will detail the biological activity, including antimicrobial, anticancer, and immunosuppressive effects, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S, with a molecular weight of approximately 384.45 g/mol. Its unique structural features include:

  • Imidazole ring : Known for its role in various biological processes.
  • Thiazolidinone moiety : Associated with antidiabetic and anticancer activities.
  • Methoxybenzylidene group : Contributes to the compound's reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties.

Pathogen Zone of Inhibition (mm)
Staphylococcus aureus22
Escherichia coli18
Bacillus subtilis20
Candida albicans15

These results suggest that the compound may be effective against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also shown promise in anticancer studies. In vitro assays demonstrated its activity against various cancer cell lines, including:

Cell Line IC50 (µM)
A2780 (Ovarian carcinoma)12.5
MCF7 (Breast carcinoma)15.0
HeLa (Cervical carcinoma)10.0

These findings indicate that the compound can induce cytotoxic effects in cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Immunosuppressive Activity

Research has also indicated that this compound possesses immunosuppressive properties. It has been shown to inhibit T-cell proliferation in vitro, which could have implications for autoimmune diseases and transplant rejection .

Case Studies

A notable study investigated the effects of this compound on human ovarian carcinoma cells. The results highlighted a significant reduction in cell viability with increasing concentrations of the compound. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death .

The biological activities of this compound are thought to arise from its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazolidinone moiety may inhibit specific enzyme pathways involved in cancer cell proliferation.
  • Receptor Modulation : The imidazole ring can interact with various receptors involved in immune responses and cellular signaling.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cancer cells, leading to apoptosis.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide?

Methodology :

  • Core Thiazolidinone Formation : React 2-methoxybenzaldehyde with 4-oxo-2-thioxothiazolidine derivatives in acetic acid under reflux, catalyzed by sodium acetate, to form the (5Z)-benzylidene-thiazolidinone scaffold .
  • Imidazole-Propanamide Linkage : Couple the thiazolidinone intermediate with 3-(1H-imidazol-1-yl)propylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF.
  • Purification : Recrystallize the final product from acetic acid or use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Structural Confirmation

Q. Q2. How is the molecular structure of this compound validated experimentally?

Methodology :

  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and the (5Z)-configuration of the benzylidene-thiazolidinone moiety .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between thioxo sulfur and imidazole NH) .
  • NMR/FT-IR : Assign peaks using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (DMSO-d6d_6) to verify the imidazole protons (δ 7.4–8.1 ppm) and thioxo carbonyl (C=O at ~1700 cm1^{-1}) .

Biological Activity Profiling

Q. Q3. What methodologies are used to evaluate its potential antifungal activity?

Methodology :

  • Molecular Docking : Perform docking studies against 14-α-demethylase (PDB: 3LD6) using AutoDock Vina. Focus on interactions between the thioxo-thiazolidinone core and the enzyme’s heme-binding site .
  • In Vitro Assays : Test antifungal efficacy via microdilution assays (CLSI M27/M38 guidelines) against Candida spp., correlating docking scores with MIC values .

Advanced Synthesis Optimization

Q. Q4. How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodology :

  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions for the benzylidene condensation step .
  • Flow Chemistry : Implement continuous-flow reactors for precise temperature control during thiazolidinone formation, reducing side products .

Conformational Analysis

Q. Q5. How does the puckering of the thiazolidinone ring affect bioactivity?

Methodology :

  • Cremer-Pople Parameters : Calculate ring puckering amplitudes (θ, φ) using crystallographic data to quantify non-planarity. Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to assess flexibility .
  • SAR Correlation : Synthesize analogs with constrained rings (e.g., fused bicyclic systems) and compare antifungal activity to establish conformation-activity relationships .

Data Contradictions

Q. Q6. How to resolve discrepancies between computational predictions and experimental bioactivity?

Methodology :

  • Free Energy Perturbation (FEP) : Refine docking models by simulating ligand binding dynamics (e.g., Desmond MD) to account for solvation and entropy effects .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the propanamide linker) that may reduce efficacy .

Spectroscopic Characterization

Q. Q7. What advanced spectroscopic techniques validate electronic transitions in this compound?

Methodology :

  • UV-Vis/DFT : Compare experimental λmax_{\text{max}} (e.g., ~350 nm from π→π* transitions) with TD-DFT calculations (B3LYP/SDD) to assign charge-transfer interactions involving the benzylidene group .
  • EPR Spectroscopy : Detect radical intermediates during redox reactions (e.g., interaction with cytochrome P450 enzymes) .

Isomerism Effects

Q. Q8. How does the (5Z)-configuration influence biological activity compared to (5E) isomers?

Methodology :

  • Stereoselective Synthesis : Use iodine-catalyzed photoisomerization to generate (5E) analogs. Compare MIC values against Aspergillus spp. .
  • X-ray/NOESY : Confirm geometry via NOE correlations (e.g., between benzylidene aryl protons and thiazolidinone C4-H) .

SAR Studies

Q. Q9. Which substituents on the benzylidene or imidazole groups enhance potency?

Methodology :

  • Fragment-Based Design : Replace 2-methoxy with electron-withdrawing groups (e.g., -NO2_2) and assess enzyme inhibition (IC50_{50}) .
  • 3D-QSAR : Build CoMFA/CoMSIA models using aligned analogs to map steric/electrostatic requirements .

Computational Modeling

Q. Q10. How to predict off-target interactions using computational tools?

Methodology :

  • SwissTargetPrediction : Upload the SMILES string to identify potential targets (e.g., kinases, GPCRs). Validate via inverse docking (e.g., idTarget) .
  • ADMET Prediction : Use QikProp to estimate permeability (Caco-2), CYP inhibition, and hERG liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.